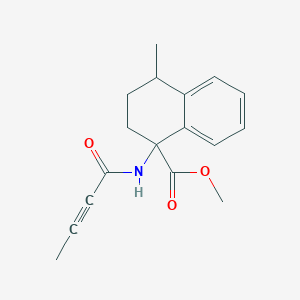
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate, also known as MDMN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MDMN is a naphthalene derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to possess anti-cancer properties, and Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate may exert its anti-cancer effects through this mechanism. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell signaling pathways.
生化和生理效应
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has also been shown to possess anti-viral properties by inhibiting the replication of certain viruses. However, further research is needed to fully understand the biochemical and physiological effects of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate.
实验室实验的优点和局限性
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a range of biological activities, making it a promising compound for drug discovery and development. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess low toxicity, which makes it a safer alternative to other compounds that possess similar biological activities. However, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate.
未来方向
There are several future directions for research on Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate. Another area of research could focus on the development of Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate derivatives with improved solubility and biological activities. Finally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate could be further studied for its potential applications in the treatment of cancer, inflammation, and viral infections.
合成方法
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate can be synthesized using a variety of methods, including the Pd-catalyzed coupling reaction between 4-bromo-1-methyl-2-naphthoic acid and 2-butyn-1-amine. The reaction is carried out in the presence of a base and a palladium catalyst, which leads to the formation of the desired product in good yields. Alternatively, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate can also be synthesized using a one-pot reaction between 2-butyn-1-amine, 4-methyl-2-naphthoic acid, and methyl chloroformate in the presence of a base.
科学研究应用
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to possess anti-viral properties by inhibiting the replication of certain viruses.
属性
IUPAC Name |
methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-4-7-15(19)18-17(16(20)21-3)11-10-12(2)13-8-5-6-9-14(13)17/h5-6,8-9,12H,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVOPBUUIRSNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCC(C2=CC=CC=C21)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(but-2-ynoylamino)-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

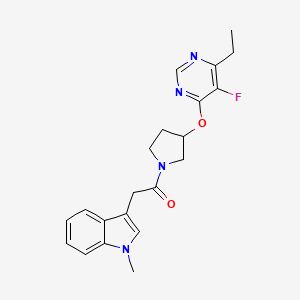
![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)

![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)
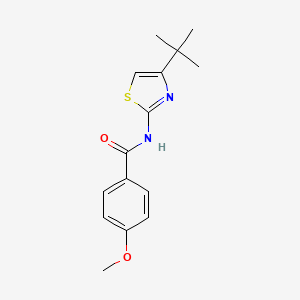
![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)
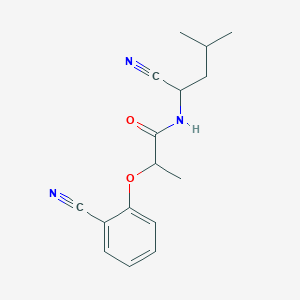
![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)
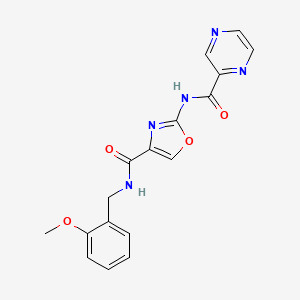

![Tert-butyl [(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]carbamate](/img/structure/B2519576.png)
![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)
![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)